N-(2-aminoethyl)cyclopropanamine
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Overview
Description
N-(2-aminoethyl)cyclopropanamine: is a chemical compound with the molecular formula C5H12N2 It is a cyclopropane derivative with an aminoethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)cyclopropanamine typically involves the reaction of cyclopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Cyclopropylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is being investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
- N-(2-aminoethyl)cyclopropanamine
- N-(2-aminoethyl)cyclopropylamine
- N-(2-aminoethyl)cyclopropylmethylamine
Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-cyclopropylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-4-7-5-1-2-5/h5,7H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRERJTUCBSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437087 |
Source
|
Record name | N-(2-aminoethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62491-85-4 |
Source
|
Record name | N-(2-aminoethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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